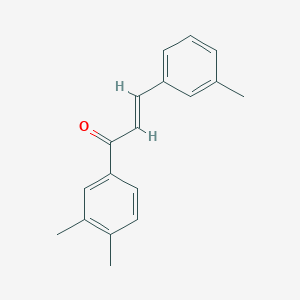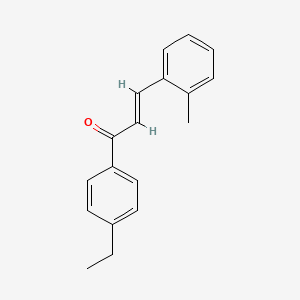
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as “DMPP”, is a synthetic compound that has been studied for its potential biological and medical applications. DMPP is a cyclic molecule with a molecular weight of 216.32 g/mol and a melting point of 107-108°C. It is a colorless, viscous liquid with a low vapor pressure and a boiling point of 261-262°C. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and methanol.
作用機序
The mechanism of action of DMPP is not well understood. However, it is believed to act as an inhibitor of enzymes and other proteins involved in various biological processes. It is thought to interact with the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP are not well understood. However, it has been shown to inhibit the activity of several enzymes involved in various metabolic pathways, including those involved in the synthesis of fatty acids, cholesterol, and other compounds. It has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
実験室実験の利点と制限
DMPP has several advantages for laboratory experiments. It is relatively stable and has a low vapor pressure, making it ideal for experiments that require a low temperature. It is also soluble in organic solvents, making it easier to handle and store. However, it has several limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a mixture of E/Z isomers, which can be difficult to separate.
将来の方向性
There are several potential future directions for research on DMPP. These include further investigation into its mechanism of action, the development of new synthesis methods, and the exploration of new applications in scientific research. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further studies into its solubility in different solvents could lead to the development of new formulations for laboratory experiments.
合成法
DMPP can be synthesized using several different methods. The most commonly used method is the Wittig reaction, which involves reacting a phosphorus ylide with an aldehyde or ketone to form an alkene. In this method, DMPP is synthesized by reacting 3-methylphenylacetaldehyde and dimethylphenylphosphonium chloride in the presence of a base such as sodium hydroxide. The reaction produces a mixture of E/Z isomers, which can be separated by column chromatography.
科学的研究の応用
DMPP has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the study of molecular interactions. It has also been used in the study of the structure and function of proteins and the study of molecular recognition.
特性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSMHXOHLJPQJ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)












